Actarit-d6 (sodium) is derived from the parent compound actarit, which has been studied for its therapeutic effects on inflammatory diseases. The classification of this compound falls under non-steroidal anti-inflammatory drugs (NSAIDs) and DMARDs, which are essential in managing chronic inflammatory conditions.
The synthesis of Actarit-d6 (sodium) involves several key steps:
Actarit-d6 (sodium) has a molecular formula of C8D6H5N2O2Na, with a molecular weight of approximately 173.22 g/mol. Its structure consists of a phenyl ring substituted with an acetylamino group and a carboxylic acid moiety, which contributes to its biological activity.
CC(=O)N(c1ccc(cc1)N)C(=O)O
InChI=1S/C8H9N2O2/c1-7(10)9-8(11)12/h1-4H2,(H,9,10)(H,11,12)/i1D,2D,3D,4D
This representation highlights the connectivity between atoms and functional groups within the molecule .
Actarit-d6 (sodium) undergoes various chemical reactions relevant to its function as a therapeutic agent:
These reactions are essential for optimizing the pharmacokinetic properties of Actarit-d6 (sodium), enhancing its absorption and bioavailability in clinical settings .
The mechanism of action of Actarit-d6 (sodium) primarily involves inhibition of inflammatory mediators such as cytokines and prostaglandins. By targeting these pathways, it reduces inflammation and pain associated with rheumatoid arthritis.
Research indicates that deuterated compounds often show improved pharmacological profiles due to their unique isotopic properties .
These properties are crucial for ensuring that Actarit-d6 (sodium) remains effective during storage and administration .
Actarit-d6 (sodium) finds applications primarily in pharmacological research related to:
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 74240-46-3
CAS No.: 55064-20-5